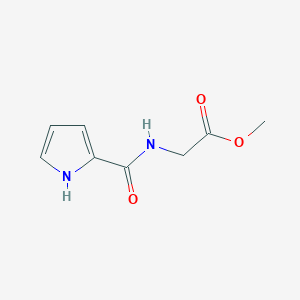Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester
CAS No.: 62409-33-0
Cat. No.: VC1631102
Molecular Formula: C8H10N2O3
Molecular Weight: 182.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62409-33-0 |
|---|---|
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| IUPAC Name | methyl 2-(1H-pyrrole-2-carbonylamino)acetate |
| Standard InChI | InChI=1S/C8H10N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h2-4,9H,5H2,1H3,(H,10,12) |
| Standard InChI Key | RTILEANRAPJCAY-UHFFFAOYSA-N |
| SMILES | COC(=O)CNC(=O)C1=CC=CN1 |
| Canonical SMILES | COC(=O)CNC(=O)C1=CC=CN1 |
Introduction
Physical and Chemical Properties
Fundamental Properties
Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester has a molecular formula of C8H10N2O3 with a calculated molecular weight of 182.18 g/mol . The compound typically appears as a light yellow crystalline solid when purified . The melting point has been determined to be approximately 420 K (147°C) , which is an important parameter for identification and purity assessment.
Structural Characteristics
The compound's structure combines several functional groups that contribute to its chemical behavior:
-
A pyrrole ring with an NH group that can serve as a hydrogen bond donor
-
An amide linkage that can participate in both hydrogen bond donation and acceptance
-
A methyl ester group that introduces polarity and potential reactivity
-
A glycine moiety that provides conformational flexibility
These structural elements collectively determine the compound's reactivity, solubility, and potential biological interactions. The presence of both hydrogen bond donors and acceptors suggests potential for self-assembly in crystal structures and interactions with biological macromolecules.
Crystallographic Analysis
Crystal Data
Detailed crystallographic analysis has been performed on Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester, revealing its three-dimensional arrangement in the solid state. The compound crystallizes in the monoclinic space group P21/n with four molecules in the unit cell (Z = 4) . The crystal parameters are summarized in Table 1.
Table 1: Crystallographic Data for Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 11.3398(19) |
| b (Å) | 5.0732(9) |
| c (Å) | 16.500(3) |
| β (°) | 108.060(3) |
| Volume (ų) | 902.5(3) |
| Z | 4 |
| Density (Mg m⁻³) | 1.341 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Temperature (K) | 173 |
| Crystal appearance | Light yellow block |
| Crystal size (mm) | 0.48 × 0.41 × 0.21 |
Hydrogen Bonding and Crystal Packing
A notable feature of the crystal structure is the formation of hydrogen-bonded dimers that further organize into ribbons throughout the crystal lattice . The primary hydrogen bonding interactions occur between the NH group of the pyrrole ring and carbonyl oxygens of adjacent molecules. This hydrogen bonding network significantly contributes to the stability of the crystal structure and demonstrates the compound's capacity for supramolecular organization.
The crystal packing reveals that molecules arrange in a way that maximizes these hydrogen bonding interactions while minimizing steric repulsions between the hydrophobic regions of neighboring molecules. This arrangement results in a well-ordered three-dimensional structure with defined channels and layers.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectroscopy
While comprehensive NMR data specifically for Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester is limited in the provided search results, related pyrrole compounds show characteristic signals that would be expected for this compound. The pyrrole NH typically appears as a broad singlet at approximately δ 9-10 ppm, while the pyrrole ring protons generally show signals between δ 6-7 ppm. The methylene protons of the glycine moiety would be expected to appear as a doublet around δ 4 ppm due to coupling with the NH proton, and the methyl ester protons would appear as a singlet near δ 3.7 ppm.
Mass Spectrometry
Based on its structural features, the compound would be expected to produce characteristic fragmentation patterns in mass spectrometry. The molecular ion peak would appear at m/z 182, corresponding to the molecular weight. Common fragmentations would include loss of the methoxy group (M-31), cleavage at the amide bond, and characteristic fragmentations of the pyrrole ring.
Synthesis and Preparation
The synthesis of Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester typically involves the coupling of 1H-pyrrole-2-carboxylic acid with glycine methyl ester under appropriate amide bond formation conditions. Several synthetic routes can be employed:
-
Activation of pyrrole-2-carboxylic acid using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) followed by reaction with glycine methyl ester hydrochloride in the presence of a base.
-
Conversion of pyrrole-2-carboxylic acid to an acid chloride intermediate, which can then react with glycine methyl ester to form the amide bond.
-
Direct coupling using modern peptide coupling reagents such as HATU, HBTU, or PyBOP in the presence of a tertiary amine base.
The synthetic approaches typically aim for high yield and purity, with minimal side reactions or racemization, as would be expected for a compound that may have potential pharmaceutical applications.
Applications and Biological Significance
Research and Development Uses
Beyond potential pharmaceutical applications, Glycine, N-(1H-pyrrol-2-ylcarbonyl)-, methyl ester serves as an important research tool and building block in organic synthesis. Its well-defined structural characteristics make it valuable for:
-
Structure-activity relationship studies in medicinal chemistry
-
Development of more complex pyrrole-containing compounds
-
Investigations into hydrogen bonding networks and crystal engineering
-
Method development in synthetic organic chemistry and peptide synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume